2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-b]pyran-7-one
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Overview
Description
2,2-Dimethyl-hexahydro-[1,3]dioxolo[4,5-b]pyran-7-one is a heterocyclic organic compound known for its unique structure and potential applications in various fields. This compound features a dioxolane ring fused to a pyran ring, with two methyl groups attached to the dioxolane ring. Its distinct structure makes it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-b]pyran-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the oxa-6π-electrocyclization of dienones, which proceeds through a 1-oxatriene pathway . This reaction requires specific catalysts and conditions to ensure the correct formation of the fused ring system.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes steps such as:
Preparation of Precursors: Synthesis of the necessary dienone intermediates.
Cyclization Reaction: Conducting the oxa-6π-electrocyclization under optimized conditions.
Purification: Using techniques like distillation, crystallization, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-hexahydro-[1,3]dioxolo[4,5-b]pyran-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially leading to new compounds with different properties.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
2,2-Dimethyl-hexahydro-[1,3]dioxolo[4,5-b]pyran-7-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical products due to its unique structural properties.
Mechanism of Action
The mechanism by which 2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-b]pyran-7-one exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to changes in biological pathways. The exact mechanism depends on the context of its application, such as its role in a chemical reaction or its biological activity.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-dioxolane-4-methanol: Shares the dioxolane ring but differs in the attached functional groups.
Hexahydro-1,3-dioxolo[4,5-b]pyran-7-one: Similar ring structure but lacks the dimethyl substitution.
2,2-Dimethyl-1,3-dioxane-4,6-dione: Contains a dioxane ring with different functional groups.
Uniqueness
2,2-Dimethyl-hexahydro-[1,3]dioxolo[4,5-b]pyran-7-one is unique due to its fused ring system and the presence of two methyl groups, which can influence its chemical reactivity and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1823045-55-1 |
---|---|
Molecular Formula |
C8H12O4 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
2,2-dimethyl-3a,5,6,7a-tetrahydro-[1,3]dioxolo[4,5-b]pyran-7-one |
InChI |
InChI=1S/C8H12O4/c1-8(2)11-6-5(9)3-4-10-7(6)12-8/h6-7H,3-4H2,1-2H3 |
InChI Key |
FBSCPQAFIVOVJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2C(O1)OCCC2=O)C |
Purity |
95 |
Origin of Product |
United States |
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